3-Methoxy-1H-indazol-4-amine
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Overview
Description
3-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methoxy group at the 3-position and an amino group at the 4-position of the indazole ring makes this compound particularly interesting for research and development in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H-indazol-4-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring .
Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. This reaction can be carried out under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, hydrazines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the methoxy and amino groups.
2H-indazole: Another tautomeric form of indazole with different chemical properties.
3-Amino-1H-indazole: A compound with an amino group at the 3-position instead of the 4-position.
Uniqueness
3-Methoxy-1H-indazol-4-amine is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-methoxy-1H-indazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
OUPBZBGRQZKSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC=CC(=C21)N |
Origin of Product |
United States |
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